Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C21H16BrN3O5S and its molecular weight is 502.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound and its analogs have been central to the development of various heterocyclic frameworks, indicating a broad interest in leveraging these structures for further chemical and pharmaceutical research. For instance, the synthesis of pyrrolo[2,3-c]pyridazines, furo[2,3-c]pyridazines, and related compounds from precursors such as ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate highlights the versatility of these scaffolds in generating diverse heterocyclic systems. These synthetic endeavors aim at exploring the reactivity of these compounds to furnish a variety of derivatives, potentially useful in developing novel therapeutic agents or material sciences applications (Deeb, Bayoumy, Yasine, & Fikry, 1992), (Deeb & El-Abbasy, 2006).
Properties
IUPAC Name |
ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O5S/c1-3-29-21(28)17-13-10-31-19(23-18(26)14-8-9-15(22)30-14)16(13)20(27)25(24-17)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTQVCDEFZYIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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